molecular formula C23H24N4O2S B12791243 Methanesulfonamide, N-(3-(dimethylamino)-4-((4-methyl-9-acridinyl)amino)phenyl)- CAS No. 88914-35-6

Methanesulfonamide, N-(3-(dimethylamino)-4-((4-methyl-9-acridinyl)amino)phenyl)-

Cat. No.: B12791243
CAS No.: 88914-35-6
M. Wt: 420.5 g/mol
InChI Key: KUAFFHZKWIVEFS-UHFFFAOYSA-N
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Description

Methanesulfonamide, N-(3-(dimethylamino)-4-((4-methyl-9-acridinyl)amino)phenyl)- is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, N-(3-(dimethylamino)-4-((4-methyl-9-acridinyl)amino)phenyl)- typically involves multiple steps. One common approach is to start with the acridine derivative, which is then subjected to a series of reactions to introduce the dimethylamino and methanesulfonamide groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. Purification steps, such as crystallization or chromatography, would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-(3-(dimethylamino)-4-((4-methyl-9-acridinyl)amino)phenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or marker in biological studies.

    Medicine: Possible applications as an antimicrobial or anticancer agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-(3-(dimethylamino)-4-((4-methyl-9-acridinyl)amino)phenyl)- would depend on its specific application. In a medicinal context, it might interact with biological targets such as enzymes or receptors, disrupting their normal function. The molecular targets and pathways involved would be specific to the compound’s structure and the nature of its interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Acridine derivatives: Compounds with similar aromatic structures, often used in medicinal chemistry.

    Dimethylamino compounds: Molecules containing the dimethylamino group, which can influence biological activity.

Uniqueness

Methanesulfonamide, N-(3-(dimethylamino)-4-((4-methyl-9-acridinyl)amino)phenyl)- is unique due to its combination of functional groups and aromatic rings, which may confer specific properties and activities not found in simpler compounds

Properties

CAS No.

88914-35-6

Molecular Formula

C23H24N4O2S

Molecular Weight

420.5 g/mol

IUPAC Name

N-[3-(dimethylamino)-4-[(4-methylacridin-9-yl)amino]phenyl]methanesulfonamide

InChI

InChI=1S/C23H24N4O2S/c1-15-8-7-10-18-22(15)24-19-11-6-5-9-17(19)23(18)25-20-13-12-16(26-30(4,28)29)14-21(20)27(2)3/h5-14,26H,1-4H3,(H,24,25)

InChI Key

KUAFFHZKWIVEFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=C(C3=CC=CC=C3N=C12)NC4=C(C=C(C=C4)NS(=O)(=O)C)N(C)C

Origin of Product

United States

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